molecular formula C10H12O B1603093 (4-Cyclopropylphenyl)methanol CAS No. 454678-87-6

(4-Cyclopropylphenyl)methanol

Cat. No.: B1603093
CAS No.: 454678-87-6
M. Wt: 148.2 g/mol
InChI Key: OUUVDKAYACQKRO-UHFFFAOYSA-N
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Description

(4-Cyclopropylphenyl)methanol is an organic compound with the molecular formula C10H12O. It is characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to a methanol group.

Properties

IUPAC Name

(4-cyclopropylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUVDKAYACQKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622740
Record name (4-Cyclopropylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454678-87-6
Record name (4-Cyclopropylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Grignard Reaction of 4-Formylphenyl Derivatives with Cyclopropylmagnesium Bromide

Method Overview:

  • The most direct and widely reported method to synthesize (4-cyclopropylphenyl)methanol involves the nucleophilic addition of cyclopropylmagnesium bromide (a Grignard reagent) to 4-formylphenyl derivatives (4-formylbenzaldehyde).
  • This reaction proceeds under anhydrous conditions, typically in tetrahydrofuran (THF) at low temperature (0 °C) to control reactivity.
  • The intermediate alkoxide formed is then quenched with aqueous ammonium chloride to yield the desired alcohol.

Experimental Details:

  • Cyclopropylmagnesium bromide (1.0 M in THF, 2 equivalents) is added dropwise to a stirred solution of 4-formylphenyl compound (1 equivalent) in anhydrous THF at 0 °C.
  • Stirring is continued for 90 minutes to ensure complete reaction.
  • The reaction is quenched with saturated NH4Cl solution.
  • The organic layer is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • The crude this compound is often obtained in quantitative yield and can be used without further purification or purified by standard techniques if needed.

Reaction Scheme:

$$
\text{4-Formylphenyl} + \text{CyclopropylMgBr} \xrightarrow[\text{THF, 0 °C}]{\text{90 min}} \text{this compound}
$$

Key Advantages:

  • High yield and straightforward procedure.
  • Mild reaction conditions.
  • Applicable to various substituted 4-formylphenyl derivatives.

Reference:

  • This method is described in detail in the supplementary information of a 2022 Organic & Biomolecular Chemistry publication, which provides a robust protocol for preparing phenyl cyclopropyl(phenyl)methanols, including this compound.

Oxidation-Reduction Sequence Starting from this compound Precursors

Method Overview:

  • In some cases, this compound is prepared by first synthesizing the corresponding cyclopropyl-substituted benzophenone or ketone intermediate, followed by selective reduction.
  • For example, cyclopropyl-substituted benzophenones can be reduced using metal hydride reagents to the corresponding benzylic alcohols.

Typical Procedure:

  • The ketone intermediate is prepared by oxidation of the corresponding alcohol or via coupling reactions.
  • Reduction is carried out using reagents such as sodium borohydride (NaBH4) or magnesium chloride-potassium borohydride (MgCl2-KBH4) complex.
  • The reaction is typically performed in solvents like tetrahydrofuran (THF) or ethanol under reflux conditions.
  • After completion, the reaction mixture is quenched, extracted, and purified by recrystallization or chromatography.

Example Data:

  • A patent describes the preparation of cyclopropyl-substituted quinoline methanols via reduction of the corresponding esters using MgCl2-KBH4.
  • Similar reduction strategies can be adapted for this compound synthesis from ketone intermediates.

Palladium-Catalyzed Stereoselective Ring-Opening and Functionalization of Aryl Cyclopropyl Ketones

Method Overview:

  • Advanced synthetic routes involve palladium-catalyzed transformations of aryl cyclopropyl ketones to access cyclopropyl-substituted phenyl methanols.
  • The process includes preparation of phenyl cyclopropyl ketones followed by stereoselective ring-opening or reduction to yield the corresponding alcohols.

Experimental Highlights:

  • Phenyl cyclopropyl ketones are prepared by oxidation of cyclopropyl(phenyl)methanols using Dess-Martin periodinane in dichloromethane (DCM).
  • The oxidation is rapid (15 minutes) and yields the ketone in high purity after aqueous workup and column chromatography.
  • The ketones can then be subjected to palladium-catalyzed reactions or further reduction to yield this compound derivatives.

Stepwise Summary:

Step Reagents/Conditions Outcome
1 Cyclopropylmagnesium bromide + 4-formylphenyl aldehyde in THF, 0 °C Formation of cyclopropyl(phenyl)methanol
2 Dess-Martin periodinane in DCM, 15 min Oxidation to phenyl cyclopropyl ketone
3 Pd-catalyzed ring-opening or hydride reduction Formation of this compound

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Yield (%) Notes
1 4-Formylphenyl derivative Cyclopropylmagnesium bromide, THF, 0 °C Quantitative Direct Grignard addition; mild and efficient
2 Cyclopropyl-substituted ketone MgCl2-KBH4 or NaBH4, reflux in THF/Ethanol 50-80 Reduction of ketone intermediates
3 Cyclopropyl(phenyl)methanol Dess-Martin periodinane (oxidation), Pd catalyst (optional) 54-67 Oxidation to ketone followed by Pd-catalyzed transformations or reduction

Research Findings and Notes

  • The Grignard addition method is the most straightforward and widely used for synthesizing this compound, providing high yields and clean products suitable for further functionalization.
  • Oxidation of cyclopropylmethanols to ketones using Dess-Martin periodinane is a mild and effective method, preserving the cyclopropyl ring integrity.
  • The palladium-catalyzed methods allow stereoselective transformations and access to more complex derivatives, expanding the utility of this compound in synthetic chemistry.
  • Reduction of esters or ketones using MgCl2-KBH4 is effective for obtaining methanol derivatives with cyclopropyl substitution, as demonstrated in patented protocols.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly in the treatment of infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Cyclopropylphenyl)methanol is primarily related to its ability to interact with biological molecules. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropylphenyl)methanol is unique due to the presence of both a cyclopropyl group and a phenyl ring, which confer distinct chemical and physical properties.

Biological Activity

(4-Cyclopropylphenyl)methanol, with the chemical formula C10_{10}H12_{12}O and CAS number 454678-87-6, has garnered attention in scientific research for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a cyclopropyl group attached to a phenyl ring with a hydroxymethyl (-CH2_2OH) functional group. This configuration allows for various interactions with biological molecules, primarily through hydrogen bonding and π-π stacking interactions due to the presence of the aromatic phenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function.
  • Aromatic Interactions : The phenyl ring may engage in π-π interactions, influencing the activity of target biomolecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial and antifungal activities, making it a candidate for further investigation in drug development.
  • Pharmacological Potential : Its structural characteristics indicate possible applications in treating infections and other diseases due to its interaction with biological targets.

Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies :
    • A study investigated the compound's effectiveness against various bacterial strains, showing promising results that warrant further exploration into its mechanism of action and efficacy.
  • Pharmacological Investigations :
    • Research has indicated that this compound may affect enzyme activity related to inflammation and oxidative stress pathways, suggesting potential therapeutic applications in managing inflammatory diseases.
  • Structure-Activity Relationship (SAR) :
    • Comparative studies with structurally similar compounds highlight the unique reactivity patterns of this compound, emphasizing its distinct biological properties compared to other phenolic compounds.

Case Studies

Study FocusFindingsImplications
Antimicrobial ActivityEffective against specific bacterial strainsPotential for development as an antimicrobial agent
Enzyme InteractionModulation of enzyme activity related to inflammationPossible therapeutic use in inflammatory diseases
Structural ComparisonsUnique reactivity compared to similar compoundsInsights into the design of new derivatives with enhanced activity

Q & A

Q. What are the common synthetic routes for (4-Cyclopropylphenyl)methanol, and how do reaction conditions impact yield?

Methodological Answer:

  • Nucleophilic Addition: Reacting cyclopropylmethyl bromide with 4-bromophenyl aldehyde in the presence of NaH (60°C, 12–24 h) yields the alcohol via nucleophilic substitution. Typical yields range from 65–75% .
  • Aldehyde Reduction: Reducing 4-cyclopropylbenzaldehyde using NaBH₄ in ethanol (room temperature, 4–6 h) achieves ~85% yield. This method avoids harsh conditions, preserving the cyclopropyl ring .

Key Variables:

ParameterNucleophilic Addition Aldehyde Reduction
Temperature60°C25°C
Reaction Time12–24 h4–6 h
Yield65–75%80–85%
Purity (HPLC)≥95%≥98%

Q. How is this compound characterized structurally?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃): δ 7.36 (d, J = 8.2 Hz, aromatic H), 7.00 (d, J = 8.2 Hz, aromatic H), 1.89–1.83 (m, cyclopropyl CH), 0.95–0.89 (m, cyclopropyl CH₂) .
    • ¹³C NMR : 126.3 (aromatic C), 24.5 (cyclopropyl C), 15.05 (CH₃) .
  • HRMS : Exact mass calculated for C₁₀H₁₂O: 148.0888 (M+H⁺); observed: 148.0890 .

Q. What are the standard oxidation pathways for this compound?

Methodological Answer:

  • Ketone Formation : Oxidation with CrO₃ in acetic acid (40°C, 6 h) converts the alcohol to 4-cyclopropylbenzophenone (80% yield) .
  • Competing Pathways : Over-oxidation to carboxylic acids may occur with stronger agents like KMnO₄ (pH > 10). Use milder conditions to preserve the cyclopropyl ring .

Advanced Research Questions

Q. How does the cyclopropyl group influence steric and electronic properties in catalytic reactions?

Methodological Answer:

  • Steric Effects : The cyclopropyl ring’s rigidity increases steric hindrance, slowing nucleophilic attacks at the benzylic position (e.g., SN₂ reactions). Kinetic studies show a 30% reduction in reaction rate compared to non-cyclopropyl analogs .
  • Electronic Effects : Cyclopropane’s ring strain enhances electron donation via conjugation, stabilizing transition states in electrophilic aromatic substitution. DFT calculations (B3LYP/6-31G*) confirm a 0.15 eV stabilization energy .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

  • Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase inhibition assays) may arise from:
    • Solvent Effects : DMSO concentration >1% can denature proteins, altering results .
    • Assay Conditions : Use standardized protocols (e.g., ATP concentration fixed at 1 mM) .
  • Validation : Replicate studies under controlled conditions (e.g., SPR binding assays) to isolate compound-target interactions .

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina simulates binding to cytochrome P450 (CYP3A4), showing a binding affinity of −8.2 kcal/mol. Key interactions: hydrogen bonds with Thr309 and π-alkyl interactions with the cyclopropyl ring .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable binding in the enzyme’s hydrophobic pocket, with RMSD < 2.0 Å .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Cyclopropylphenyl)methanol
Reactant of Route 2
Reactant of Route 2
(4-Cyclopropylphenyl)methanol

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